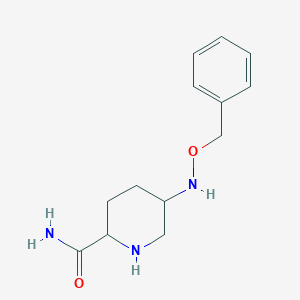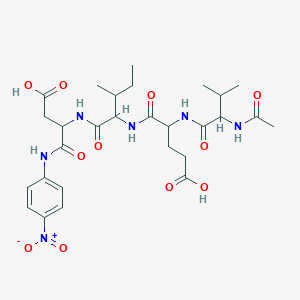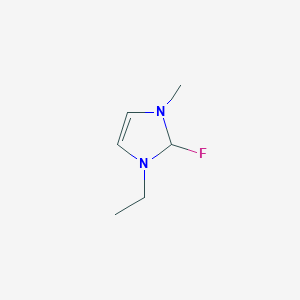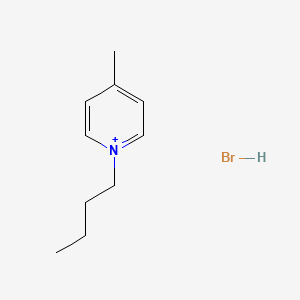![molecular formula C10H15N5S2 B12826182 1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea is a compound known for its role as a histamine H2-receptor antagonist. This compound is structurally characterized by a cyano group, a methyl group, and a 5-methylimidazol-4-yl-methylthioethyl group attached to an isothiourea backbone. It is commonly used in the medical field to inhibit the production of stomach acid .
Preparation Methods
The synthesis of 1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea involves several steps:
Formation of 4-carbethoxy-5-methylimidazole: This is achieved by reacting 2-chloroacetoacetic ether with two moles of formamide.
Intermediate Formation: The intermediate is then reacted with 2-mercaptoethylamine hydrochloride to produce 4-(2-aminomethyl)-thiomethyl-5-methylimidazol dihydrochloride.
Final Product Formation: This intermediate is further reacted with N-cyanimido-S,S-dimethyldithiocarbonate to yield the thiourea derivative, which upon reaction with methylamine, forms the final product.
Chemical Reactions Analysis
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano and methyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include sulfoxides, sulfones, and thiols .
Scientific Research Applications
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea involves its binding to histamine H2 receptors. By binding to these receptors, it blocks the action of histamine, thereby inhibiting the production of gastric acid in the stomach . This action is mediated through the inhibition of the enzyme adenylate cyclase, which reduces the levels of cyclic AMP and subsequently decreases the activity of the proton pump in the stomach lining .
Comparison with Similar Compounds
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea is unique compared to other histamine H2-receptor antagonists due to its specific structural features. Similar compounds include:
Ranitidine: Another H2-receptor antagonist with a different chemical structure but similar pharmacological effects.
Famotidine: Known for its longer duration of action compared to other H2-receptor antagonists.
Nizatidine: Similar in action but with a different side effect profile.
These compounds share the common feature of inhibiting gastric acid secretion but differ in their chemical structures, pharmacokinetics, and side effect profiles .
Properties
Molecular Formula |
C10H15N5S2 |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
methyl N-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate |
InChI |
InChI=1S/C10H15N5S2/c1-8-9(14-7-13-8)5-17-4-3-15(6-11)10(12)16-2/h7,12H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
OJHSNWXCKUSASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN(C#N)C(=N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)

![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)


![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)


![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)

